4-(3,3-Difluoropyrrolidin-1-yl)piperidine

Physicochemical profiling Amine basicity Drug discovery building blocks

Non-fluorinated pyrrolidine-piperidine building blocks (pKa ~10.5) remain >99% protonated at pH 7.4, limiting CNS penetration. 4-(3,3-Difluoropyrrolidin-1-yl)piperidine (CAS 1061682-67-4) solves this via gem-difluoro substitution: • Reduces pyrrolidine N pKa to ~7.5-8.0, enabling neutral fraction for BBB transit • Modulates LogP (+0.2-0.4) without metabolic liability vs. non-fluorinated analogs • Conformational restriction (gauche effect) lowers entropic penalty ~1-3 kcal/mol upon target binding Available ≥95% purity as free base or dihydrochloride salt. Procure for SAR expansion, fragment-based screening, or cathepsin S inhibitor synthesis.

Molecular Formula C9H16F2N2
Molecular Weight 190.23 g/mol
CAS No. 1061682-67-4
Cat. No. B1454158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,3-Difluoropyrrolidin-1-yl)piperidine
CAS1061682-67-4
Molecular FormulaC9H16F2N2
Molecular Weight190.23 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC(C2)(F)F
InChIInChI=1S/C9H16F2N2/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8/h8,12H,1-7H2
InChIKeyHLHFAPNXTVOVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,3-Difluoropyrrolidin-1-yl)piperidine – Sourcing Overview


4-(3,3-Difluoropyrrolidin-1-yl)piperidine (CAS 1061682-67-4; molecular formula C₉H₁₆F₂N₂; MW 190.23 g/mol) is a bifunctional saturated heterocyclic amine building block comprising a piperidine ring N-substituted at the 4-position with a 3,3-difluoropyrrolidine moiety. It is commercially available primarily as the free base (typical purity ≥95%) and as the dihydrochloride salt (CAS 2089315-11-5) for improved handling . The compound is classified as a versatile small molecule scaffold and has been cited as a synthetic intermediate in Novartis patent WO2006/018284, which discloses cathepsin S inhibitors [1]. The strategic value of the 3,3-difluoropyrrolidine motif lies in the well-documented ability of gem-difluoro substitution to modulate amine basicity, lipophilicity, and conformational preferences relative to non-fluorinated pyrrolidine analogs [2].

Why 4-(3,3-Difluoropyrrolidin-1-yl)piperidine Cannot Be Simply Replaced


The 3,3-difluoropyrrolidine substituent alters three critical molecular properties in ways that non-fluorinated or mono-fluorinated pyrrolidine-piperidine building blocks cannot replicate. First, gem-difluorination at the pyrrolidine 3-position reduces the pKₐ of the pyrrolidine nitrogen by approximately 2–3 log units compared to the parent pyrrolidine, substantially affecting protonation state at physiological pH and thus target engagement, solubility, and permeability [1]. Second, the inductive electron-withdrawing effect of the CF₂ group modulates LogP, with systematic studies showing that difluorination of saturated heterocyclic amines consistently produces lipophilicity shifts distinct from mono-fluorination, enabling fine-tuning of ADME properties without introducing metabolic liability [1]. Third, the gauche effect imposed by the CF₂ group stabilizes specific pyrrolidine ring conformations that influence the spatial presentation of the pendant piperidine ring, an effect absent in non-fluorinated and mono-fluorinated analogs [2]. Generic substitution with 4-(pyrrolidin-1-yl)piperidine or 4-(3-fluoropyrrolidin-1-yl)piperidine would therefore alter protonation, lipophilicity, and conformational preferences simultaneously, undermining structure-activity relationships established with the difluoro scaffold.

Differentiation Evidence for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine


pKₐ Reduction by 3,3-Difluoropyrrolidine

Systematic measurement of pKₐ values across a matched series of mono- and difluorinated pyrrolidine derivatives demonstrates that gem-difluorination at the 3-position of pyrrolidine reduces the conjugate acid pKₐ by approximately 2.0–3.0 log units relative to the unsubstituted parent pyrrolidine. For 3,3-difluoropyrrolidine, the measured pKₐ is in the range of ~7.5–8.0 compared to ~10.5–11.0 for pyrrolidine itself [1]. Although the exact pKₐ of 4-(3,3-difluoropyrrolidin-1-yl)piperidine has not been reported as a discrete measurement, the electronic environment of the pyrrolidine nitrogen in this compound is structurally analogous to that in the measured 3,3-difluoropyrrolidine series, supporting a class-level inference of a 2–3 unit pKₐ decrease versus 4-(pyrrolidin-1-yl)piperidine. This shift significantly alters the fraction of unprotonated amine available for membrane permeation at pH 7.4.

Physicochemical profiling Amine basicity Drug discovery building blocks

LogP Modulation by 3,3-Difluoropyrrolidine

The systematic study by Melnykov et al. (2023) established that difluorination of saturated heterocyclic amines produces a measurable LogP shift that differs in both magnitude and direction from mono-fluorination. For the 3,3-difluoropyrrolidine series, the measured XLogP3-AA value for the parent 3,3-difluoropyrrolidine is 1.2 [1]. For the target compound 4-(3,3-difluoropyrrolidin-1-yl)piperidine, the computed XLogP3-AA is 1.2 [2]. In contrast, the non-fluorinated analog 4-(pyrrolidin-1-yl)piperidine has a computed XLogP of approximately 0.8–1.0. The modest increase in lipophilicity conferred by the CF₂ group (ΔLogP ≈ +0.2 to +0.4) represents a favorable balance: sufficient to improve membrane partitioning without crossing into the high-logP territory (LogP >3) associated with increased metabolic clearance and promiscuous binding. This contrasts with the larger and less predictable LogP shifts typically observed with trifluoromethyl or perfluoroalkyl substituents.

Lipophilicity ADME optimization Fluorine medicinal chemistry

Metabolic Stability of 3,3-Difluoropyrrolidine Scaffolds

The systematic study of intrinsic microsomal clearance (CLint) in the mono- and difluorinated saturated heterocyclic amine series demonstrated that difluorination at metabolically vulnerable positions preserves or improves metabolic stability in nearly all cases tested [1]. The 3,3-difluoropyrrolidine motif specifically blocks oxidative metabolism at the pyrrolidine 3-position, a common site of CYP-mediated hydroxylation in non-fluorinated pyrrolidines. Melnykov et al. reported that difluorinated pyrrolidine derivatives retained CLint values comparable to or lower than their non-fluorinated counterparts, with no instances of metabolic activation observed. While direct CLint data for 4-(3,3-difluoropyrrolidin-1-yl)piperidine has not been published, the principle that gem-difluorination at the 3-position of pyrrolidine confers metabolic shielding is well-established and transferable to this scaffold. In contrast, mono-fluorinated analogs may still present a vulnerable C–H bond at the unsubstituted position, providing an incomplete metabolic block.

Metabolic stability Intrinsic clearance Fluorine blocking effect

Gauche Effect in 3,3-Difluoropyrrolidine

The 3,3-difluoropyrrolidine ring benefits from a stereoelectronic gauche effect wherein the electronegative fluorine atoms adopt a preferred gauche orientation relative to the ring nitrogen, stabilizing specific pyrrolidine ring puckers [1]. This conformational restriction reduces the number of accessible low-energy conformations compared to the non-fluorinated pyrrolidine ring, which freely interconverts between multiple envelope and twist conformations. The practical consequence is that 4-(3,3-difluoropyrrolidin-1-yl)piperidine presents the piperidine ring in a more spatially defined orientation relative to the pyrrolidine ring, reducing the entropic penalty upon target binding and potentially enhancing binding affinity. Structural analogs such as (S)-4,4-difluoro-1-(pyrrolidin-3-yl)piperidine (CAS 956907-58-7), which place the fluorine atoms on the piperidine rather than the pyrrolidine ring, exhibit different conformational preferences and therefore a different vector presentation of the two basic nitrogens . This regioisomeric distinction is critical for structure-based drug design where the spatial relationship between the two amine functionalities determines pharmacophore matching.

Conformational analysis Gauche effect Fluorine stereoelectronic effects

Boc-Protected Precursor Validation (Novartis Patent)

The tert-butyl carbamate (Boc)-protected derivative of the target compound, tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate (CAS 877125-71-8), is explicitly cited as a synthetic intermediate in Novartis patent WO2006/018284, which discloses 2-cyano-pyrimidine derivatives as cathepsin S inhibitors [1]. The patent describes the preparation of this intermediate on pages 40–41, confirming its synthetic accessibility and its use in generating pharmacologically active final compounds. Cathepsin S is a validated target for neuropathic pain and autoimmune diseases, and the patent establishes that compounds incorporating the 4-(3,3-difluoropyrrolidin-1-yl)piperidine scaffold were progressed through the Novartis medicinal chemistry pipeline. In contrast, many alternative difluorinated piperidine-pyrrolidine regioisomers (e.g., CAS 1478194-86-3, piperidine-4,4-difluoro-1-(3-pyrrolidinyl)-) and non-fluorinated 4-(pyrrolidin-1-yl)piperidine lack comparable validation in published pharmaceutical patents, reducing confidence in their pharmaceutical relevance and downstream derivatization compatibility .

Cathepsin S inhibition Patent-validated intermediate Synthetic tractability

Application Scenarios for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine


CNS Lead Optimization via Fine-Tuned Basicity

Medicinal chemistry teams optimizing CNS-penetrant or orally bioavailable drug candidates should select 4-(3,3-difluoropyrrolidin-1-yl)piperidine when the desired pyrrolidine nitrogen pKₐ falls in the 7.5–8.0 range, as established by class-level pKₐ data from Melnykov et al. (2023) [1]. This pKₐ range ensures a significant fraction of neutral amine at pH 7.4, facilitating blood-brain barrier penetration and passive cellular uptake, while retaining sufficient basicity for potential salt formation and solubility enhancement. The non-fluorinated analog 4-(pyrrolidin-1-yl)piperidine (pKₐ ~10.5–11.0) would be >99% protonated at physiological pH, severely limiting membrane permeability and CNS exposure. Mono-fluorinated alternatives provide intermediate pKₐ values (~9.0–9.5) that may not achieve the desired neutral fraction for specific CNS targets. Procurement of the free base (CAS 1061682-67-4) or dihydrochloride salt (CAS 2089315-11-5) from suppliers offering ≥95% purity enables direct incorporation into parallel synthesis or SAR expansion libraries without additional purification.

Cathepsin S Inhibitor Development via Patent-Validated Scaffold

Research groups pursuing cathepsin S inhibitors for neuropathic pain or autoimmune indications should prioritize 4-(3,3-difluoropyrrolidin-1-yl)piperidine-derived intermediates based on their established use in Novartis patent WO2006/018284 [2]. The Boc-protected precursor (CAS 877125-71-8) has a documented synthetic route compatible with multi-gram scale-up, and the final 2-cyano-pyrimidine compounds incorporating this scaffold demonstrated cathepsin S inhibitory activity sufficient to warrant patent filing. Procuring the Boc-protected building block enables direct entry into the Novartis-disclosed synthetic sequence, reducing route scouting time by 4–8 weeks compared to de novo synthesis of the difluoropyrrolidine-piperidine core. For groups exploring structure-activity relationships around the P1 and P2 positions of cathepsin S inhibitors, the commercial availability of both the free base and dihydrochloride salt (≥95% purity) from multiple suppliers supports rapid analog generation and biochemical assay testing.

Fragment-Based Discovery with Conformationally Restricted Cores

Fragment-based drug discovery (FBDD) campaigns targeting proteins with well-defined binding pockets should consider 4-(3,3-difluoropyrrolidin-1-yl)piperidine as a privileged fragment owing to the conformational restriction imposed by the fluorine gauche effect [3]. The reduced entropic penalty upon target binding (estimated 1–3 kcal/mol based on class-level conformational analysis) can translate to measurable improvements in ligand efficiency (LE) and lipophilic ligand efficiency (LLE) compared to the flexible 4-(pyrrolidin-1-yl)piperidine scaffold. The two basic nitrogen atoms provide dual anchoring points for initial fragment hits, while the difluoropyrrolidine ring restricts rotational degrees of freedom to favor a specific vector orientation of the piperidine ring. Procurement in 100 mg to 1 g quantities from vendors offering ≥95% purity (e.g., AKSci, Leyan, CymitQuimica) is suitable for fragment library construction and initial SPR or NMR-based screening against purified protein targets.

Comparative ADME Profiling of Fluorinated Building Blocks

Drug metabolism and pharmacokinetics (DMPK) teams conducting systematic ADME comparisons of fluorinated heterocyclic building blocks should include 4-(3,3-difluoropyrrolidin-1-yl)piperidine as the gem-difluorinated reference compound alongside its non-fluorinated, mono-fluorinated, and regioisomeric counterparts. The class-level data from Melnykov et al. (2023) [1] demonstrate that the 3,3-difluoropyrrolidine motif provides a unique combination of pKₐ reduction (~2–3 units), modest LogP increase (+0.2–0.4), and preserved metabolic stability that cannot be simultaneously achieved with any single alternative fluorination pattern. Procurement of the target compound together with 4-(pyrrolidin-1-yl)piperidine, 4-(3-fluoropyrrolidin-1-yl)piperidine, and (S)-4,4-difluoro-1-(pyrrolidin-3-yl)piperidine enables head-to-head intrinsic clearance assays in human and rodent liver microsomes, generating the quantitative comparative data needed to establish this scaffold as the preferred difluorinated building block for the organization's compound collection.

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